molecular formula C26H22F3N3O3S B11093219 (2Z)-3-benzyl-N-(4-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

(2Z)-3-benzyl-N-(4-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

Cat. No.: B11093219
M. Wt: 513.5 g/mol
InChI Key: FWYODRFMKRPOJU-UHFFFAOYSA-N
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Description

(2E)-3-BENZYL-N-(4-METHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes benzyl, methoxyphenyl, trifluoromethylphenyl, and thiazinane carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-BENZYL-N-(4-METHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining benzyl and methoxyphenyl groups with appropriate reagents.

    Cyclization: Formation of the thiazinane ring structure.

    Substitution Reactions: Introduction of the trifluoromethylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-BENZYL-N-(4-METHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-3-BENZYL-N-(4-METHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-BENZYL-N-(4-METHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triazolo Ring Compounds: Compounds with similar ring structures and functional groups.

Uniqueness

(2E)-3-BENZYL-N-(4-METHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22F3N3O3S

Molecular Weight

513.5 g/mol

IUPAC Name

3-benzyl-N-(4-methoxyphenyl)-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H22F3N3O3S/c1-35-21-13-11-19(12-14-21)30-24(34)22-15-23(33)32(16-17-5-3-2-4-6-17)25(36-22)31-20-9-7-18(8-10-20)26(27,28)29/h2-14,22H,15-16H2,1H3,(H,30,34)

InChI Key

FWYODRFMKRPOJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4

Origin of Product

United States

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